molecular formula C12H29NSSi B14430243 N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine CAS No. 81633-90-1

N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine

Cat. No.: B14430243
CAS No.: 81633-90-1
M. Wt: 247.52 g/mol
InChI Key: UTAKBJHLFRUSPA-UHFFFAOYSA-N
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Description

N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine is an organic compound that belongs to the class of amines. It features a unique combination of silyl and sulfanyl groups, making it an interesting subject for chemical research and industrial applications. This compound is characterized by its complex structure, which includes a silicon atom bonded to an ethyl group, a methyl group, and a sulfur atom, all connected to an ethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine typically involves multiple steps, starting with the preparation of the silyl and sulfanyl intermediates. One common method involves the reaction of diethylmethylsilane with an appropriate sulfanyl reagent under controlled conditions to form the silyl-sulfanyl intermediate. This intermediate is then reacted with an ethylamine derivative to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides (e.g., chlorine, bromine), alkoxides (e.g., methoxide, ethoxide).

Major Products Formed

Scientific Research Applications

N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine involves its interaction with molecular targets through its silyl and sulfanyl groups. The silyl group can form stable bonds with oxygen and nitrogen atoms in biological molecules, while the sulfanyl group can engage in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine is unique due to the presence of both silyl and sulfanyl groups in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

CAS No.

81633-90-1

Molecular Formula

C12H29NSSi

Molecular Weight

247.52 g/mol

IUPAC Name

N-[2-[diethyl(methyl)silyl]ethylsulfanylmethyl]-N-ethylethanamine

InChI

InChI=1S/C12H29NSSi/c1-6-13(7-2)12-14-10-11-15(5,8-3)9-4/h6-12H2,1-5H3

InChI Key

UTAKBJHLFRUSPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CSCC[Si](C)(CC)CC

Origin of Product

United States

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